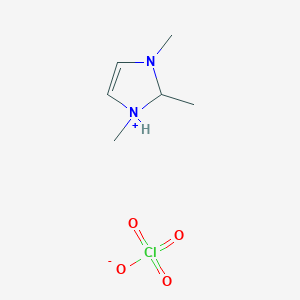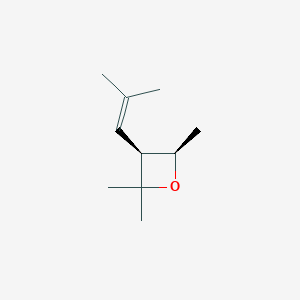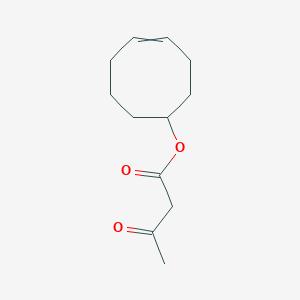
Cyclooct-4-en-1-yl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-4-en-1-yl 3-oxobutanoate is a chemical compound with the molecular formula C12H18O3. It is characterized by the presence of a cyclooctene ring and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl 3-oxobutanoate can be synthesized through several synthetic routes. One common method involves the esterification of cyclooct-4-en-1-ol with 3-oxobutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooct-4-en-1-yl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: this compound can be oxidized to form cyclooct-4-en-1-yl 3-oxobutanoic acid.
Reduction: Reduction can yield cyclooct-4-en-1-yl 3-hydroxybutanoate.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclooct-4-en-1-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Research explores its potential as a prodrug, where it can be activated in vivo to release active pharmaceutical ingredients.
Industry: It finds applications in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Cyclooct-4-en-1-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, the compound undergoes rapid and selective reactions with tetrazines, forming stable adducts. This reaction is utilized for labeling and imaging applications in biological systems. The strained conformation of the cyclooctene ring facilitates these reactions, making it a valuable tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooct-4-en-1-ylmethanol: Similar in structure but contains a hydroxyl group instead of an ester.
Cyclooct-4-en-1-yl acetate: An ester derivative with an acetate group.
Cyclooct-4-en-1-yl 3-hydroxybutanoate: A reduction product of Cyclooct-4-en-1-yl 3-oxobutanoate.
Uniqueness
This compound is unique due to its combination of a cyclooctene ring and an ester functional group, which imparts specific reactivity and stability. Its ability to undergo rapid bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry.
Eigenschaften
CAS-Nummer |
64506-29-2 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
cyclooct-4-en-1-yl 3-oxobutanoate |
InChI |
InChI=1S/C12H18O3/c1-10(13)9-12(14)15-11-7-5-3-2-4-6-8-11/h2-3,11H,4-9H2,1H3 |
InChI-Schlüssel |
DLLQYNIHNCMOCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OC1CCCC=CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
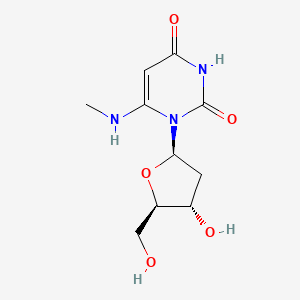

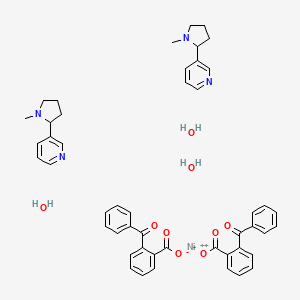

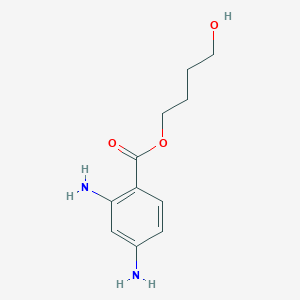
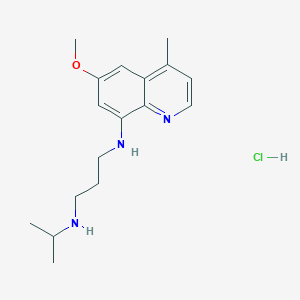
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)


![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
